Acetaminophen glucuronide-d4
Description
Overview of Acetaminophen (B1664979) Metabolism and Glucuronidation Pathways
Acetaminophen is primarily metabolized in the liver through three main pathways: glucuronidation, sulfation, and oxidation. nih.govresearchgate.net At therapeutic doses, the majority of acetaminophen is conjugated with glucuronic acid, a process known as glucuronidation, which accounts for approximately 45-55% of its metabolism. nih.govpharmgkb.org This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A6, UGT1A9, and UGT2B15 being the primary isoforms involved in the liver. nih.govpharmgkb.org
Glucuronidation involves the transfer of a glucuronic acid molecule from UDP-glucuronic acid to acetaminophen, resulting in the formation of acetaminophen glucuronide. nih.govpharmgkb.org This process significantly increases the water solubility of acetaminophen, facilitating its elimination from the body, mainly through the kidneys and subsequent excretion in urine. nih.govpharmgkb.org A smaller portion of the glucuronide metabolite can also be transported into the bile and intestines. nih.govpharmgkb.org When therapeutic doses are exceeded, the glucuronidation and sulfation pathways can become saturated, leading to an increased proportion of acetaminophen being metabolized through the oxidation pathway, which can produce a toxic metabolite. pharmgkb.orgpharmgkb.org
The measurement of acetaminophen and its metabolites, including acetaminophen glucuronide, is crucial for studying the drug's effects and potential toxicity. waters.com
Strategic Rationale for Utilizing Deuterated Metabolites in Research
The use of deuterated metabolites, such as acetaminophen glucuronide-d4, is a strategic approach in biomedical research, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com These labeled metabolites are most commonly employed as internal standards. aptochem.com
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to samples. aptochem.comscispace.com It helps to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantitative results. clearsynth.comtexilajournal.com
Deuterated metabolites are considered the "gold standard" for internal standards in LC-MS for several reasons:
Co-elution: They typically co-elute with the unlabeled analyte during chromatographic separation, meaning they experience similar matrix effects and ionization suppression or enhancement. aptochem.comtexilajournal.com
Similar Extraction Recovery: Their extraction efficiency from biological matrices is nearly identical to that of the unlabeled analyte. aptochem.com
Distinct Mass-to-Charge Ratio: The mass difference allows for their clear separation from the analyte in the mass spectrometer, enabling accurate quantification. aptochem.com
By comparing the detector response of the known amount of the deuterated internal standard to the response of the unlabeled analyte, researchers can accurately determine the concentration of the analyte in the sample. clearsynth.com This is crucial in pharmacokinetic studies, where precise measurement of drug and metabolite concentrations over time is essential. nih.govnih.gov For instance, acetaminophen-d4 (B196385) has been successfully used as an internal standard for the quantification of acetaminophen and its various metabolites in human plasma and urine. sonar.chresearchgate.netjfda-online.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H16NNaO8 |
|---|---|
Molecular Weight |
353.29 g/mol |
IUPAC Name |
sodium (2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1/i2D,3D,4D,5D; |
InChI Key |
OINXIJJEOMGKPB-HPZSZCCASA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[2H].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Synthetic and Derivatization Methodologies for Acetaminophen Glucuronide D4
Chemical Synthesis of Deuterated Precursors
The synthesis of Acetaminophen (B1664979) glucuronide-d4 originates with the preparation of its deuterated precursor, Acetaminophen-d4 (B196385). The "d4" designation typically refers to the substitution of four hydrogen atoms on the phenyl ring with deuterium (B1214612). The core of this process is the synthesis of deuterated p-aminophenol (p-aminophenol-d4), the key starting material.
Standard industrial production of non-deuterated p-aminophenol involves the reduction of 4-nitrophenol (B140041) or a rearrangement of phenylhydroxylamine derived from nitrobenzene. wikipedia.orgaccessengineeringlibrary.comresearchgate.net To introduce the deuterium atoms onto the aromatic ring, specific deuteration techniques are employed. One effective laboratory method involves the acid-catalyzed hydrogen-deuterium (H-D) exchange on p-aminophenol. This can be achieved by heating p-aminophenol in the presence of deuterium oxide (D₂O) and a strong acid, such as hydrochloric acid (HCl), often accelerated by microwave irradiation. rsc.orgresearchgate.net Another powerful method uses deuterated trifluoroacetic acid (CF₃COOD) as both the solvent and the deuterium source to achieve H-D exchange on the aromatic ring without the need for a metal catalyst. nih.gov
Once p-aminophenol-d4 is synthesized, it is acetylated to yield Acetaminophen-d4. This is a standard N-acylation reaction where the amino group of p-aminophenol-d4 attacks acetic anhydride, leading to the formation of an amide bond and yielding Acetaminophen-d4 (ring-d4). nih.gov
Enzymatic and Chemical Glucuronidation Procedures for Deuterium Incorporation
With the deuterated precursor, Acetaminophen-d4, in hand, the next step is the attachment of a glucuronic acid moiety. This process, known as glucuronidation, can be accomplished through both enzymatic and chemical routes.
Enzymatic synthesis is the most common and specific method, mirroring the primary metabolic pathway in the liver. nih.gov This laboratory procedure utilizes a group of enzymes called UDP-glucuronosyltransferases (UGTs). nih.gov Specific isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, are known to catalyze the conjugation of acetaminophen. nih.govhmdb.caacs.org For preparative synthesis, Acetaminophen-d4 is incubated with a source of these enzymes, such as human liver microsomes or cDNA-expressed recombinant UGTs, in the presence of the essential co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). acs.orgoup.com The enzyme facilitates the transfer of the glucuronic acid group from UDPGA to the phenolic hydroxyl group of Acetaminophen-d4, yielding Acetaminophen glucuronide-d4.
While less common for producing specific conjugates, general chemical synthesis methods have also been described. These would involve reacting Acetaminophen-d4 with an activated glucuronic acid derivative under appropriate chemical conditions to form the ether linkage. smolecule.com
Purification and Spectroscopic Characterization of this compound Standards
Following synthesis, the crude product must be purified to isolate the this compound standard. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, employing a reverse-phase column (like a C18 column) and an appropriate mobile phase to separate the product from unreacted precursors and byproducts. researchgate.netscribd.com Solid-phase extraction (SPE) can also be used as an effective method for sample cleanup and purification. nih.govnih.gov
Once purified, the identity and purity of the compound are confirmed using spectroscopic methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Tandem mass spectrometry (LC-MS/MS) is essential for confirming the molecular weight and structure. For the precursor, Acetaminophen-d4, the protonated molecule [M+H]⁺ is observed, and its fragmentation is monitored. For the final product, this compound, specific mass transitions confirm its identity.
| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Acetaminophen-d4 | Positive | 156.1 | 114.1 | nih.govresearchgate.net |
| This compound | Positive | 332.1 | 156.1 | Calculated |
| This compound | Negative | 330.1 | 112.1 | Calculated |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to verify the structure. In this compound, the signals corresponding to the four protons on the phenyl ring would be absent. The remaining signals from the acetyl group and the glucuronide moiety would be present.
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| N-acetyl (CH₃) | ~2.17 | Singlet (s) | acs.org |
| Glucuronide H-1 (anomeric) | ~5.10 | Doublet (d) | acs.org |
| Glucuronide H-2, H-3, H-4, H-5 | ~3.4 - 4.0 | Multiplets (m) | oup.com |
| Aromatic Protons (C₆H₄) | Absent due to deuteration |
Advanced Analytical Methodologies for the Quantification of Acetaminophen Glucuronide D4
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the bioanalysis of drug metabolites like Acetaminophen (B1664979) glucuronide-d4. This powerful combination leverages the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it indispensable for quantifying analytes in intricate biological samples such as plasma, urine, and tissue homogenates. nih.govnih.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely adopted technique for the determination of acetaminophen and its conjugated metabolites. nih.govnih.gov In these applications, Acetaminophen-d4 (B196385) is commonly used as an internal standard to ensure accuracy. nih.gov The chromatographic separation is typically achieved on a C18 reversed-phase column, which effectively separates the polar glucuronide metabolite from the parent drug and other metabolites. nih.govnih.gov Isocratic or gradient elution with mobile phases consisting of aqueous solutions (often containing formic acid for better ionization) and organic solvents like methanol (B129727) or acetonitrile (B52724) is employed to achieve optimal separation. nih.govnih.gov This baseline separation is critical to prevent in-source fragmentation of the glucuronide conjugate from interfering with the quantification of the parent drug. nih.gov The use of HPLC-MS/MS provides high sensitivity and specificity, allowing for the quantification of metabolites across a wide dynamic range in various biological matrices. nih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Development
The evolution from HPLC to Ultra-Performance Liquid Chromatography (UPLC) has brought significant improvements to the analysis of acetaminophen metabolites. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, increased sensitivity, and substantially shorter run times compared to traditional HPLC. researchgate.netwaters.com A developed UPLC-MS/MS method for acetaminophen and its metabolites, using Acetaminophen-d4 as an internal standard, achieved a rapid runtime of just 4.5 minutes. researchgate.net Another method successfully quantified acetaminophen and five of its metabolites with a 7.5-minute runtime. waters.com These methods demonstrate excellent robustness and reproducibility, requiring minimal plasma volume for analysis. researchgate.netwaters.com The enhanced speed and efficiency of UPLC-MS/MS make it particularly suitable for high-throughput pharmacokinetic studies. researchgate.net
Table 1: Comparison of HPLC and UPLC methods for Acetaminophen Metabolite Analysis
| Parameter | HPLC-MS/MS | UPLC-MS/MS |
| Typical Run Time | > 5 minutes | < 5 minutes researchgate.net |
| Column Particle Size | 3-5 µm | < 2 µm researchgate.net |
| Sample Volume | Variable | As low as 5-10 µL researchgate.netwaters.com |
| Key Advantage | Robust and widely available | Higher speed, resolution, and sensitivity researchgate.net |
Ionization Techniques for Deuterated Analytes (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)
The choice of ionization technique is critical for converting the deuterated analyte from the liquid phase into gas-phase ions suitable for mass analysis.
Electrospray Ionization (ESI): ESI is the most common ionization source used for the analysis of polar, non-volatile compounds like acetaminophen glucuronide. nih.govnih.gov It is a soft ionization technique that typically generates protonated molecules [M+H]+ in positive ion mode. nih.govlongdom.org Positive ESI mode is frequently selected for the detection of acetaminophen and its deuterated analogues, as it provides strong and stable signals. longdom.orglongdom.org The optimization of ESI parameters, such as spray voltage and ion source temperature, is essential for achieving the highest signal intensity. longdom.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization method suitable for less polar and thermally stable compounds. wikipedia.org It involves a corona discharge to create reactant gas ions that then ionize the analyte molecules through chemical reactions. wikipedia.org For highly polar compounds like glucuronides, direct ionization by APCI can be challenging. nih.gov One study found that derivatization of the carboxyl group of the glucuronic acid into a methyl ester derivative was necessary for effective ionization under APCI conditions. nih.gov This approach allowed for the detection of the acetaminophen glucuronide derivative in negative ion mode. nih.gov While less common for this specific analyte, APCI can be a useful tool, particularly when ESI is subject to significant matrix effects.
Optimization of Multiple Reaction Monitoring (MRM) Transitions for Acetaminophen Glucuronide-d4
Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry, providing exceptional specificity and sensitivity. The process involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring a specific product ion in the third quadrupole (Q3). longdom.org
For deuterated internal standards, the MRM transitions are shifted by the mass of the incorporated isotopes. For example, a common transition for the parent compound acetaminophen is m/z 152.1 → 110.1, while for Acetaminophen-d4, the transition is m/z 156.1 → 114.1. longdom.orgnih.govresearchgate.net The 4-dalton mass shift is observed in both the precursor and the product ion.
For Acetaminophen glucuronide, the precursor ion would be [M+H]+ at m/z 328. A key product ion results from the cleavage of the glucuronic acid moiety, yielding the acetaminophen aglycone at m/z 152. Therefore, a primary MRM transition for non-deuterated acetaminophen glucuronide is m/z 328 → 152. Following this logic, the optimized MRM transition for This compound would involve a precursor ion of m/z 332 and a corresponding fragment ion of m/z 156, representing the deuterated aglycone.
The optimization process involves fine-tuning instrument parameters such as declustering potential (DP) and collision energy (CE) for each specific precursor-to-product ion transition to maximize signal intensity and ensure reliable quantification. nih.gov
Table 2: Representative MRM Transitions for Acetaminophen and its Isotopologues
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Reference |
| Acetaminophen | 152.1 | 110.1 | longdom.orgnih.gov |
| Acetaminophen-d4 | 156.1 | 114.1 | longdom.orgnih.gov |
| Acetaminophen glucuronide | 328 | 152 | N/A |
| This compound | 332 | 156 | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Deuterated Metabolites
While LC-MS is more common for analyzing polar conjugates, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach, particularly valued for its high chromatographic resolution and established libraries. A significant challenge for analyzing metabolites like glucuronides with GC-MS is their high polarity and low volatility. oup.comoup.com
To overcome this, derivatization is a mandatory step to make the analyte suitable for gas-phase analysis. oup.com A study on paracetamol (acetaminophen) analysis utilized a derivatization process to form butyl derivatives using n-iodobutane. oup.com This procedure rendered the analyte volatile enough for GC separation. When combined with deuterated internal standards, GC-MS methods can achieve excellent precision and linearity over a wide concentration range. oup.comoup.com Intraday coefficients of variation of less than 3.03% have been reported for acetaminophen analysis using this approach. oup.com However, the requirement for derivatization adds complexity and time to the sample preparation process compared to the more direct "dilute-and-shoot" methods often possible with LC-MS.
Emerging Ambient Ionization Mass Spectrometry Techniques (e.g., Probe Electrospray Ionization-Tandem Mass Spectrometry)
Ambient ionization techniques represent a paradigm shift in mass spectrometry, allowing for the direct analysis of samples in their native state with minimal or no preparation. These methods are prized for their speed and simplicity.
One such technique, Probe Electrospray Ionization (PESI), has been successfully applied to the ultra-rapid screening of acetaminophen in blood serum using Acetaminophen-d4 as the internal standard. researchgate.netresearchgate.net PESI utilizes a fine, solid needle that touches the sample surface to capture a minute amount of liquid, which is then subjected to a high voltage to generate an electrospray. nih.gov This method is remarkably fast, with a reported measurement time of only 18 seconds per sample. researchgate.netresearchgate.net The PESI-MS/MS method demonstrated excellent linearity, accuracy, and precision, with results that were nearly identical to those from conventional LC-MS/MS analysis. researchgate.net The minimal sample preparation—typically a simple dilution step—and the rapid analysis time make PESI-MS/MS highly suitable for high-throughput screening in clinical and forensic settings. researchgate.netshimadzu.co.kr
Another emerging technique is Plasma-Assisted Desorption/Ionization (PADI), which uses a nonthermal plasma that interacts directly with the sample surface to desorb and ionize analytes. hidenanalytical.com PADI has been used to detect active ingredients in pharmaceutical tablets, including paracetamol, without any sample preparation. The analysis of a paracetamol tablet by PADI yielded a strong signal for the protonated molecule at m/z 152. hidenanalytical.com The ability of ambient ionization methods to rapidly screen for compounds directly from surfaces highlights their potential to revolutionize bioanalytical workflows.
Sample Preparation Strategies for Biological Matrices in Deuterated Metabolite Analysis
The accurate quantification of deuterated metabolites such as this compound from complex biological matrices necessitates robust sample preparation. The primary objectives of these strategies are to remove interfering endogenous substances, particularly proteins, and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analytical measurements. The choice of method depends on the matrix type, the physicochemical properties of the analyte, and the requirements of the analytical instrumentation.
Protein Precipitation Protocols
Protein precipitation (PPT) is a widely employed technique for the rapid and straightforward removal of proteins from biological samples like plasma and serum. nih.govmdpi.com It is often the method of choice for high-throughput analyses due to its simplicity and speed. nih.gov The underlying principle involves the addition of a substance, typically an organic solvent, that reduces the solvation capacity of water for proteins, causing them to denature and precipitate out of the solution. mdpi.com
Acetonitrile is one of the most common precipitating agents used in the analysis of acetaminophen and its metabolites. sonar.chnih.govnih.gov A typical protocol involves adding a threefold to eightfold volume of cold acetonitrile to a plasma or serum sample. nih.govmetabolomicsworkbench.org The mixture is then vortexed to ensure thorough mixing and centrifuged at high speed to pellet the precipitated proteins. nih.govmetabolomicsworkbench.org The resulting supernatant, which contains the analyte of interest, is then carefully transferred for direct injection or further processing, such as evaporation and reconstitution in a mobile-phase-compatible solvent. mdpi.comnih.gov Methanol is another organic solvent frequently used for this purpose. nih.gov While efficient, a potential drawback of PPT is the significant dilution of the sample and the possibility that some endogenous interferences may remain in the supernatant, potentially leading to matrix effects during LC-MS/MS analysis. mdpi.com
| Matrix | Precipitating Agent | Sample:Solvent Ratio | Key Steps | Reference |
|---|---|---|---|---|
| Plasma/CSF | Acetonitrile | 1:6 (v/v) | Vortex (5 min), Centrifuge (10 min at 13,000 g), Transfer supernatant | nih.gov |
| Plasma/Serum | Acetonitrile | 1:2 (v/v) | Vortex, Incubate (-20°C for 20 min), Centrifuge (30 min at 11,000 rpm) | nih.gov |
| Plasma/Serum | Acetonitrile:Methanol:Acetone (8:1:1) | 1:8 (v/v) | Vortex, Cool (4°C for 30 min), Centrifuge (10 min at 20,000 xg) | metabolomicsworkbench.org |
| Plasma | Acetonitrile | Not Specified | Protein precipitation used to recover analytes and internal standards. | sonar.ch |
Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. This method can provide a cleaner extract compared to protein precipitation by selectively partitioning the analyte into the organic phase while many endogenous interferences remain in the aqueous phase.
For the analysis of acetaminophen and its metabolites, LLE protocols have been developed to achieve efficient extraction from plasma. ed.ac.uknih.gov One such method involves the use of acidified methanol. In this procedure, plasma samples, enriched with an internal standard like Acetaminophen-d4, are mixed with acidified methanol. ed.ac.uk The mixture is vortexed, incubated on ice to enhance protein precipitation, and then centrifuged. The supernatant is subsequently transferred and evaporated to dryness under a stream of nitrogen before being reconstituted in a suitable solvent for analysis. ed.ac.uk This evaporation step allows for the concentration of the analyte, which can improve method sensitivity.
Solid-Phase Extraction Techniques
Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that can yield very clean extracts. The method relies on the partitioning of an analyte between a solid stationary phase and a liquid mobile phase. The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.
For the determination of paracetamol and its metabolites in various biological fluids, SPE methods utilizing C18-bonded silica (B1680970) as the stationary phase have been successfully applied. nih.gov In a typical workflow, a plasma sample may first undergo protein precipitation with acetonitrile. The resulting supernatant is then loaded onto a preconditioned C18 SPE cartridge. nih.gov The cartridge is washed to remove hydrophilic interferences, and the analytes are subsequently eluted with a stronger organic solvent, such as methanol. nih.gov The selectivity of SPE can be further enhanced by using specialized sorbents, such as molecularly imprinted polymers (MIPs), which are designed to have binding sites specific to the target analyte's structure. mdpi.com
Dilution and Matrix Normalization Approaches
For certain biological matrices with low protein content, such as urine, extensive sample cleanup may not be necessary. In these cases, a "dilute-and-shoot" approach is often sufficient. This strategy involves the simple dilution of the sample with an appropriate solvent, often the mobile phase or water, followed by the addition of an internal standard. sonar.ch
This method is advantageous due to its speed, simplicity, and minimal sample manipulation, which reduces the potential for analyte loss. For instance, in the analysis of acetaminophen metabolites in human urine, samples have been prepared simply by fortification with an internal standard followed by dilution. sonar.ch This approach relies on the high sensitivity and selectivity of modern LC-MS/MS instrumentation to distinguish the analyte from matrix components. However, this method is generally unsuitable for protein-rich matrices like plasma or serum, where the high concentration of macromolecules would interfere with the chromatographic system and the ionization process in the mass spectrometer.
Rigorous Method Validation Parameters for this compound Quantification
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, which is primarily used as an internal standard for the analysis of endogenous Acetaminophen glucuronide, the validation process ensures the reliability, accuracy, and precision of the data. Key parameters are assessed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
Assessment of Analytical Linearity and Calibration Range
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
In quantitative bioanalysis using LC-MS/MS, a calibration curve is constructed by plotting the peak area ratio of the analyte (e.g., Acetaminophen glucuronide) to its stable isotope-labeled internal standard (e.g., this compound) against the known concentration of the analyte in prepared calibration standards. The use of a deuterated internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing effective correction for variations during sample preparation and analysis. smolecule.com
Validation studies for methods quantifying acetaminophen and its metabolites consistently demonstrate excellent linearity over a wide concentration range. nih.govsonar.ch The relationship is typically evaluated by linear regression analysis, and a correlation coefficient (r) or coefficient of determination (r²) close to 1.00 (commonly >0.99) is required to establish linearity. Analytical ranges are established to cover the expected concentrations in study samples, often spanning several orders of magnitude. sonar.ch For example, a validated method for acetaminophen and its metabolites in dried blood spots established a linear dynamic range from 50.0 to 5000 ng/mL for each compound. nih.govresearchgate.net Another study quantifying acetaminophen in plasma and cerebrospinal fluid demonstrated linearity from 3.05 to 20,000 ng/mL. nih.gov
| Analytes | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r) | Reference |
|---|---|---|---|---|
| Acetaminophen, APAP-Glucuronide, APAP-Sulfate | Dried Blood Spot (DBS) | 50.0 - 5000 | Not explicitly stated, but method was validated. | nih.govresearchgate.net |
| Acetaminophen | Plasma & Cerebrospinal Fluid (CSF) | 3.05 - 20,000 | > 0.99 | nih.gov |
| Acetaminophen & 6 Metabolites | Human Plasma & Urine | Spans 2.0-3.5 orders of magnitude | Not explicitly stated, but curves were linear. | sonar.ch |
| Acetaminophen & 6 Metabolites | Human Plasma | Not explicitly stated, but curves were linear. | Not explicitly stated, but method was validated. | nih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, establishing the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the analysis of acetaminophen and its metabolites, including the glucuronide conjugate, various lower limits of quantification (LLOQ) have been established depending on the matrix and analytical technique. In a UPLC-MS/MS method, the validated range for acetaminophen glucuronide in plasma was 3.2 ng/mL to 100 ng/mL. waters.com Another study focusing on animal tissues reported an LOD of 10 µg/kg and an LOQ of 50 µg/kg for p-Acetamidophenyl β-D-glucuronide. nih.gov A highly sensitive method for acetaminophen in human whole blood, utilizing Acetaminophen-d4 as an internal standard, demonstrated a linear range from 50.0 to 50,000 ng/mL. longdom.org Furthermore, in dried blood spots (DBS), the dynamic range for acetaminophen glucuronide was determined to be from 50.0 to 5000 ng/ml. nih.gov
| Analyte | Matrix | LOD | LOQ/LLOQ | Validated Range | Reference |
|---|---|---|---|---|---|
| Acetaminophen glucuronide | Plasma | - | 3.2 ng/mL | 3.2–100 ng/mL | waters.com |
| p-Acetamidophenyl β-D-glucuronide | Animal Tissues (muscle, liver, lung, kidneys) | 10 µg/kg | 50 µg/kg | 50–500 µg/kg | nih.gov |
| Acetaminophen | Human Whole Blood | - | 50.0 ng/mL | 50.0–50,000 ng/mL | longdom.org |
| Acetaminophen glucuronide | Dried Blood Spots (DBS) | - | 50.0 ng/mL | 50.0–5000 ng/mL | nih.gov |
| Acetaminophen glucuronide | Human Plasma | - | 10 ng/mL | 10–15,000 ng/mL | nih.gov |
| Acetaminophen glucuronide | Human Urine | - | 200 ng/mL | 200–60,000 ng/mL | nih.gov |
Evaluation of Intra-day and Inter-day Accuracy and Precision
Accuracy and precision are critical for demonstrating the reliability of a quantitative method. Precision, typically expressed as the coefficient of variation (%CV), measures the closeness of repeated measurements, while accuracy reflects the closeness of a measured value to the true value. These are assessed within a single day (intra-day) and over several days (inter-day).
For bioanalytical methods, regulatory guidelines generally accept precision values of ≤15% CV (or ≤20% at the LLOQ) and accuracy within 85-115% (or 80-120% at the LLOQ). Studies quantifying acetaminophen and its glucuronide conjugate consistently meet these criteria. For instance, one HPLC-MS/MS method reported inter- and intra-run precisions of less than 15% and accuracy within 85-115% for both plasma and urine samples. nih.gov Another UPLC-MS/MS method for acetaminophen in human plasma showed intra-day precision ranging from 2.64–10.76% and inter-day precision from 6.84–15.83%, with accuracy between 94.40–99.56% (intra-day) and 90.00–99.20% (inter-day). researchgate.netresearchgate.net
| Analyte | Matrix | Parameter | Value | Reference |
|---|---|---|---|---|
| Acetaminophen & Acetaminophen glucuronide | Human Plasma & Urine | Intra- & Inter-day Precision (%CV) | < 15% | nih.gov |
| Accuracy | Within 85-115% | |||
| Acetaminophen | Human Plasma | Intra-day Precision (%CV) | 2.64–10.76% | researchgate.netresearchgate.net |
| Inter-day Precision (%CV) | 6.84–15.83% | |||
| Intra-day Accuracy | 94.40–99.56% | |||
| Inter-day Accuracy | 90.00–99.20% | |||
| Acetaminophen | Human Whole Blood | Intra-run Precision (%CV) | 3.3–11.0% | longdom.org |
| Inter-day Precision (%CV) | 4.7–10.5% |
Investigation of Matrix Effects and Ion Suppression/Enhancement
When using mass spectrometry for quantification, especially with electrospray ionization (ESI), matrix effects can significantly impact results. semanticscholar.org These effects arise from co-eluting endogenous components in the biological sample that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for matrix effects. Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.
Studies have shown that glucuronide metabolites can be susceptible to matrix effects. researchgate.net However, the use of isotopically labeled internal standards results in acceptable internal standard-normalized matrix factors, with CVs typically below 15%. tandfonline.comucl.ac.uk For example, a study on acetaminophen in whole blood determined the matrix factor to be between 1.00 and 1.20, with RSDs below 4.1%, indicating that the use of Acetaminophen-d4 effectively compensated for matrix interferences. longdom.org
Stability Profiling of this compound in Various Biological Samples and Stock Solutions
Establishing the stability of an analyte in biological matrices and stock solutions under various storage conditions is a crucial part of method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability is typically assessed through freeze-thaw cycles, short-term (bench-top) stability, long-term frozen storage, and stock solution stability.
For acetaminophen and its metabolites, stability has been demonstrated under typical laboratory conditions. One study found acetaminophen to be stable in human whole blood for up to 179 days at both -20°C and -70°C. longdom.org Another investigation in plasma showed acetaminophen was stable for 30 days at -20°C and could withstand at least three freeze-thaw cycles with over 90% of the initial concentration recovered. researchgate.net For processed samples, stability in the autosampler is also critical; analytes have been shown to be stable for at least 48 hours. researchgate.net A product information sheet for solid Acetaminophen Glucuronide sodium salt indicates a stability of at least four years when stored at -20°C, though it is recommended not to store aqueous solutions for more than a day. caymanchem.com
| Compound | Matrix/Form | Storage Condition | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Acetaminophen | Human Whole Blood | -20°C and -70°C | 179 days | Stable | longdom.org |
| Acetaminophen | Plasma | -20°C | 30 days | Stable | researchgate.net |
| Freeze-Thaw | 3 cycles | Stable (>90% recovery) | |||
| Acetaminophen & Metabolites | Processed Samples (Autosampler) | Room Temperature | At least 48 hours | Stable | researchgate.net |
| Acetaminophen Glucuronide (sodium salt) | Solid | -20°C | ≥ 4 years | Stable | caymanchem.com |
| Acetaminophen Glucuronide (sodium salt) | Aqueous Solution | - | > 1 day | Not Recommended | caymanchem.com |
Specificity and Selectivity Considerations in Complex Mixtures
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.
Chromatographic methods, such as UPLC, are optimized to achieve baseline separation of the analyte from its structurally similar metabolites (e.g., acetaminophen sulfate) and other endogenous compounds. waters.comnih.gov This is crucial to prevent interference and to avoid issues like in-source fragmentation of conjugated metabolites, which could artificially inflate the concentration of the parent drug. nih.gov
The high selectivity of tandem mass spectrometry is achieved using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte's chemical structure. For example, the MRM transition m/z 156.1 → 114.1 is used for the quantification of Acetaminophen-d4, distinguishing it from the non-deuterated form (m/z 152.1 → 110.1) and other compounds in the mixture. longdom.orgdtu.dk The combination of chromatographic retention time and a specific MRM transition provides a very high degree of confidence in the identity and quantification of this compound.
Research Applications of Acetaminophen Glucuronide D4 in Drug Metabolism and Pharmacokinetics
Role as an Internal Standard in Quantitative Bioanalysis of Acetaminophen (B1664979) and its Metabolites
In the field of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accuracy and precision. aptochem.comsplendidlab.comkcasbio.com Acetaminophen glucuronide-d4, along with other deuterated analogs like acetaminophen-d4 (B196385) and acetaminophen-glucuronide-d3, functions as an ideal internal standard for the quantification of acetaminophen and its corresponding metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. tandfonline.comsonar.chmdpi.comnih.gov An ideal internal standard should co-elute with the analyte it is intended to quantify, possess similar extraction recovery, and exhibit a comparable ionization response in the mass spectrometer. aptochem.com Because deuterated standards are chemically identical to the analyte, they fulfill these criteria almost perfectly, ensuring a robust and reliable analytical method. aptochem.comsplendidlab.com
Mitigating Variability in Matrix Effects
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. kcasbio.comclearsynth.com Because this compound is structurally and chromatographically identical to the native acetaminophen glucuronide, it experiences the exact same degree of ion suppression or enhancement. kcasbio.commdpi.com This co-elution allows the internal standard to effectively track and compensate for these matrix-induced variations. clearsynth.com The use of the analyte-to-internal standard peak area ratio effectively cancels out the variability, ensuring that the final calculated concentration is unaffected by the sample matrix. lcms.czresearchgate.net This mitigation is crucial for comparing results across different biological samples, individuals, and even species. kcasbio.commdpi.com
The table below summarizes various validated analytical methods where deuterated internal standards, including analogs of acetaminophen glucuronide, are employed to quantify acetaminophen and its metabolites.
| Analyte(s) | Internal Standard(s) Used | Matrix | Species | Reference |
| Acetaminophen, APAP-Glucuronide, APAP-Sulfate, APAP-Cysteine, APAP-Glutathione, APAP-Mercapturate | Acetaminophen-d4 | Plasma | Human | nih.gov |
| Acetaminophen and 7 metabolites | APAP-d4, APAP-G-d3, APAP-S-d3, APAP-C-d5, APAP-NAC-d5 | Plasma, Serum | Rat, Pig, Human, Mouse | tandfonline.com |
| Acetaminophen and 5 metabolites | Acetaminophen-d4, Acetaminophen-d3-sulfate | Plasma, Urine | Human (Neonatal) | sonar.ch |
| Paracetamol, Paracetamol-Glucuronide (PG), Paracetamol-Sulfate (PS) | 4-Acetamidophenyl β-D-glucuronide-d3 (PG-d3) | Muscle, Liver, Lung, Kidney | Animal (Geese) | mdpi.comnih.gov |
| Acetaminophen, APAP-Glucuronide, APAP-Sulfate | Acetaminophen deuterated analog | Plasma | Mouse | nih.gov |
Mechanistic Investigations of Glucuronidation Pathways
This compound and related deuterated compounds are not just analytical tools; they are also pivotal in conducting mechanistic studies of the glucuronidation process itself. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the metabolism and detoxification of acetaminophen. pharmgkb.orgnih.gov
Uridine (B1682114) Diphosphate Glucuronosyltransferase (UGT) Enzyme Kinetics and Isoform Contributions
The metabolism of acetaminophen to acetaminophen glucuronide is a complex process involving multiple UGT isoforms, each with distinct kinetic properties. nih.gov Studies using human liver microsomes and recombinant UGT enzymes have been essential in identifying the key players and their relative contributions. pharmgkb.orgnih.gov The primary UGT isoforms involved are UGT1A1, UGT1A6, UGT1A9, and UGT2B15. pharmgkb.orgacs.orgnih.gov
UGT1A6 is characterized as a high-affinity, low-capacity enzyme, playing a significant role at lower, therapeutically relevant acetaminophen concentrations. nih.gov
UGT1A9 is a low-affinity, high-capacity enzyme that is considered the predominant contributor to acetaminophen glucuronidation across a broad range of clinically relevant concentrations. nih.govacs.org
UGT1A1 has intermediate affinity and capacity and becomes a substantial contributor at higher, potentially toxic concentrations of acetaminophen. nih.govnih.gov
UGT2B15 also contributes significantly to the glucuronidation of acetaminophen. acs.orgnih.gov
Kinetic models derived from these studies show that the relative contribution of each isoform is dependent on the substrate concentration. nih.gov For instance, at toxic doses, UGT1A9 and UGT1A1 are the most important enzymes. pharmgkb.orgnih.gov
The table below presents a summary of the kinetic parameters for the main UGT isoforms involved in acetaminophen glucuronidation.
| UGT Isoform | Kinetic Profile | Apparent K_m (Michaelis Constant) | Relative Contribution | Reference |
| UGT1A1 | Intermediate Affinity & Capacity, Hill Kinetics | ~9.4 mM | Substantial at toxic concentrations (>1 mM) | nih.govnih.gov |
| UGT1A6 | High Affinity & Low Capacity, Substrate Inhibition | ~2.2 mM | Most active at low concentrations (<50 µM) | nih.govnih.gov |
| UGT1A9 | Low Affinity & High Capacity, Michaelis-Menten Kinetics | ~21 mM | Predominant over a wide clinical range (50 µM - 5 mM) | nih.govacs.org |
| UGT2B15 | Substrate Inhibition | Not specified | Significant at therapeutic concentrations (0.1-1.0 mM) | acs.orgnih.gov |
Exploration of Substrate Inhibition and Co-factor Dependencies
An interesting kinetic phenomenon observed in drug metabolism is substrate inhibition, where the rate of an enzymatic reaction decreases at high substrate concentrations. 23michael.com This has been observed for the glucuronidation of acetaminophen. Specifically, UGT1A6 and UGT2B15 exhibit substrate inhibition kinetics. acs.orgnih.govpharmgkb.org Critically, these mechanistic studies have employed stable isotope-labeled acetaminophen (like APAP-d4) as the substrate to confirm the inhibition. Furthermore, acetaminophen glucuronide itself has been used to test for product inhibition of d4-APAP glucuronide formation, demonstrating the utility of the deuterated compound in dissecting complex enzyme kinetics. acs.orgnih.govpharmgkb.orgresearchgate.net
The entire glucuronidation process is fundamentally dependent on the availability of a co-factor, uridine 5'-diphospho-glucuronic acid (UDPGA). pharmgkb.orgxenotech.comsolvobiotech.com The UGT enzyme catalyzes the transfer of the glucuronic acid moiety from UDPGA to the acetaminophen molecule. pharmgkb.orgnih.gov Therefore, any investigation into UGT kinetics and inhibition implicitly studies a reaction that is dependent on this essential co-factor. researchgate.net Alamethicin, a pore-forming agent, is often used in in-vitro microsomal experiments to ensure that co-factors like UDPGA have adequate access to the UGT enzymes located within the endoplasmic reticulum. solvobiotech.comresearchgate.net
Pharmacokinetic and Disposition Studies in Preclinical Animal Models
The robust analytical methods developed using this compound and other deuterated standards are frequently applied to pharmacokinetic (PK) and disposition studies in various preclinical animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen and its metabolites. nih.gov By accurately measuring the concentrations of the parent drug and its metabolites over time, researchers can characterize their disposition profiles. pharmgkb.orgnih.gov
Such studies have been conducted in a range of animal models, including rats, mice, pigs, and geese, providing valuable comparative data. tandfonline.commdpi.comnih.govnih.gov For example, a U(H)PLC-MS/MS method using multiple deuterated internal standards was validated for rat, pig, and human plasma, as well as mouse serum, and subsequently used to analyze plasma samples from rats administered acetaminophen. tandfonline.com Similarly, a method using 4-Acetamidophenyl β-D-glucuronide-d3 as an internal standard was developed to analyze drug residues in various tissues from geese. mdpi.comnih.gov Studies in mice have utilized these methods to investigate how conditions like obesity might alter acetaminophen metabolism, finding that glucuronidation was enhanced in obese mice. nih.govresearchgate.net The Gunn rat, which is deficient in certain UGTs, has served as a useful model to investigate the relative importance of different UGT1 isoforms in acetaminophen glucuronidation and its toxicological consequences. psu.edu These preclinical investigations, powered by the precision of deuterated internal standards, are fundamental to predicting drug behavior and potential toxicity in humans.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
This compound is instrumental in the comprehensive ADME profiling of acetaminophen. By serving as an internal standard, it enables the accurate measurement of acetaminophen glucuronide, the principal metabolite of acetaminophen, in plasma, urine, and various tissues. nih.govresearchgate.net This is crucial for constructing a complete picture of how the body processes acetaminophen.
The disposition of acetaminophen involves a complex interplay between the liver, kidney, and intestine. researchgate.net Following administration, acetaminophen is rapidly absorbed and undergoes extensive metabolism, primarily in the liver, to form acetaminophen glucuronide and acetaminophen sulfate (B86663). nih.govnih.gov These conjugated metabolites are then transported via the bloodstream to the kidneys for excretion in the urine. researchgate.net A portion of acetaminophen glucuronide can also be excreted into the bile and subsequently undergo enterohepatic circulation. researchgate.net The precise quantification of acetaminophen glucuronide, facilitated by the use of its deuterated counterpart, is essential for accurately defining these ADME processes. nih.gov
Comparative Pharmacokinetics Across Species (e.g., Rat, Mouse, Hamster, Pig, Rabbit)
Understanding species-specific differences in drug metabolism is a cornerstone of preclinical drug development. This compound plays a vital role in comparative pharmacokinetic studies of acetaminophen across various animal models. These studies have revealed significant interspecies variations in the extent of glucuronidation and other metabolic pathways.
For instance, studies have shown that the absolute bioavailability of acetaminophen and the relative contribution of glucuronidation to its metabolism differ markedly between species such as chickens, turkeys, dogs, pigs, and horses. nih.govuliege.be In pigs, acetaminophen glucuronide is the major circulating metabolite, a pattern that is also observed in humans. nih.gov In contrast, some studies suggest that in camels, the sulfate conjugate is the predominant plasma metabolite. nih.gov Rabbits also serve as a model for studying the pharmacokinetics of acetaminophen and its metabolites. thegoodscentscompany.com The use of deuterated standards in these studies allows for the accurate determination of pharmacokinetic parameters such as clearance and bioavailability of both the parent drug and its metabolites, providing valuable data for extrapolating findings to humans. nih.govuliege.be
Below is a data table summarizing findings on acetaminophen metabolism across different species.
| Species | Primary Metabolic Pathway | Bioavailability of Acetaminophen (Oral) | Key Findings |
| Rat | Glucuronidation and Sulfation | ~28.5% | Significant first-pass metabolism. fda.gov |
| Mouse | Glucuronidation and Sulfation | Not specified in provided results | Similar metabolite excretion pattern to humans. service.gov.uk |
| Hamster | Glucuronidation and Sulfation | ~78.9% loss by oxidation in microsomes | Susceptible to acetaminophen-induced hepatotoxicity. fda.govnih.gov |
| Pig | Glucuronidation | 75.5% | Acetaminophen glucuronide is a major circulating metabolite. uliege.benih.gov |
| Rabbit | Glucuronidation and Sulfation | ~26.7% loss by oxidation in microsomes | Used as a model for pharmacokinetic studies of acetaminophen. thegoodscentscompany.comfda.gov |
Evaluation of Organ-Specific Metabolism (e.g., Liver, Brain, Intestine)
This compound is crucial for investigating the metabolism of acetaminophen in specific organs, which is essential for understanding both its therapeutic effects and potential toxicity. The liver is the primary site of acetaminophen metabolism, where the majority of glucuronidation occurs. nih.govnih.gov However, other organs, including the intestine and the brain, also contribute to its metabolic profile.
The brain is another important site of acetaminophen action and metabolism. Research has shown that acetaminophen can cross the blood-brain barrier. researchgate.net While the brain's capacity for glucuronidation is lower than the liver's, the presence of UDP-glucuronosyltransferases (UGTs) in brain tissue suggests that local metabolism can occur. frontiersin.org The use of deuterated standards in cerebral microdialysis studies can help to quantify the extent of acetaminophen and its metabolite distribution and formation within the brain. nih.gov
The following table summarizes findings on the organ-specific metabolism of acetaminophen.
| Organ | Key Metabolic Activity | Significance |
| Liver | Primary site of glucuronidation and sulfation. nih.govnih.gov | Detoxification of acetaminophen and formation of major excretory metabolites. |
| Brain | Can metabolize acetaminophen, though to a lesser extent than the liver. frontiersin.orgmdpi.com | Potential for local formation of metabolites that may have pharmacological activity. |
| Intestine | Contributes to first-pass metabolism through sulfation and glucuronidation. escholarship.org | Influences the bioavailability of orally administered acetaminophen. |
Elucidation of Metabolic Pathways and Fate of Acetaminophen
Stable isotope-labeled compounds like this compound are invaluable for elucidating the complex metabolic pathways of drugs and tracking their fate within the body.
Tracing the Formation and Elimination of Conjugated Metabolites
By using this compound as an internal standard, researchers can accurately trace the formation and elimination kinetics of the endogenously formed acetaminophen glucuronide. nih.gov This involves measuring the concentration of the non-labeled metabolite in biological fluids over time after administration of acetaminophen. These data are critical for determining key pharmacokinetic parameters such as the rate of formation of the glucuronide conjugate and its elimination half-life. Such studies have shown that glucuronidation is a major pathway for acetaminophen clearance in humans and many animal species. nih.govuliege.be
Investigating Interconversion Between Metabolites
While direct studies on the interconversion of acetaminophen metabolites using this compound were not prominent in the search results, the use of deuterated compounds is a key technique for such investigations. For instance, studies using deuterated water and analyzing the deuterium (B1214612) enrichment in the glucuronic acid moiety of acetaminophen glucuronide have been used to probe the interconversion of intermediates in the gluconeogenesis pathway. researchgate.netdiabetesjournals.orgnih.gov This demonstrates the principle that stable isotope labeling can be used to trace the flow of atoms through metabolic pathways and identify instances of interconversion. By administering a labeled metabolite and tracking the appearance of the label in other related compounds, researchers can map out complex metabolic networks.
Exploration of Drug-Drug Interactions Affecting Acetaminophen Glucuronidation in Experimental Systems
This compound is a critical tool for studying drug-drug interactions that can affect the glucuronidation of acetaminophen. Since glucuronidation is a major detoxification pathway for acetaminophen, inhibition of this pathway by co-administered drugs can lead to an increased risk of toxicity. nih.gov
In vitro studies using human liver microsomes and recombinant UGT enzymes are commonly employed to assess the potential for drug-drug interactions. In these assays, this compound is used as an internal standard to accurately quantify the formation of acetaminophen glucuronide in the presence and absence of a potential inhibitor. windows.netxenotech.com This allows for the determination of the inhibitory potency (e.g., IC50 value) of the co-administered drug on specific UGT isoforms involved in acetaminophen glucuronidation, such as UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.gov For example, studies have shown that drugs like phenobarbital (B1680315) and phenytoin (B1677684) can inhibit acetaminophen glucuronidation, potentially increasing its toxicity. nih.gov
The table below provides examples of findings from drug-drug interaction studies.
| Interacting Drug(s) | Effect on Acetaminophen Glucuronidation | Experimental System | Key Finding |
| Phenobarbital, Phenytoin | Inhibition | Human Hepatocytes, Liver Microsomes | Inhibition of UGTs (1A6, 1A9, 2B15) leads to increased acetaminophen toxicity. nih.gov |
| Codeine | No significant effect | Healthy Volunteers | Therapeutic doses of codeine do not appear to inhibit acetaminophen glucuronidation. |
| Flutamide | Inhibition | Cell Culture | Flutamide inhibits the glucuronidation and sulfation of acetaminophen. acs.org |
Application in In Vitro Metabolic Systems
In vitro systems are essential for elucidating the mechanisms of drug metabolism and identifying the enzymes and transporters involved. These models range from subcellular fractions, like microsomes, to whole-cell systems, such as isolated hepatocytes and intestinal cell lines.
Isolated Hepatocytes and Liver Microsomes
Isolated hepatocytes and liver microsomes are primary tools for studying hepatic drug metabolism. nih.govpsu.edu Hepatocytes, as whole cells, contain a full complement of metabolic enzymes and cofactors, offering a comprehensive view of drug metabolism and its regulation. psu.edunih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, are enriched in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, making them ideal for investigating specific metabolic pathways. nih.govnih.gov
In studies involving these systems, this compound is used as an internal standard to quantify the formation of acetaminophen glucuronide. xenotech.com This is critical for determining the kinetics of glucuronidation, a major detoxification pathway for acetaminophen. nih.govnih.gov For instance, research using human liver microsomes has employed stable isotope-labeled acetaminophen to confirm substrate inhibition kinetics of various UGT enzymes, with this compound used to test for product inhibition. nih.gov Such studies help to identify the specific UGT isoforms responsible for acetaminophen glucuronidation and understand interindividual variability in drug metabolism. nih.govnih.gov
The use of these models has demonstrated that at therapeutic concentrations, acetaminophen is primarily cleared through glucuronidation and sulfation. nih.gov However, at higher, toxic concentrations, the sulfation pathway becomes saturated, and the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), by CYP enzymes increases, leading to hepatotoxicity. nih.govoup.com Investigations in isolated hepatocytes have been instrumental in understanding the interplay between these pathways and the factors that can influence them. psu.edunih.gov
Table 1: Key Research Findings in Isolated Hepatocytes and Liver Microsomes
Intestinal Cell Line Models (e.g., Caco-2 cells)
The intestine plays a significant role in the first-pass metabolism of orally administered drugs. The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal barrier. mdpi.comnih.gov When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the absorptive enterocytes of the small intestine. mdpi.com Caco-2 cells express various drug-metabolizing enzymes, including UGTs, and transporters, making them suitable for studying intestinal drug metabolism and transport. mdpi.comnih.govresearchgate.net
In the context of acetaminophen metabolism, studies with Caco-2 cells have shown that they can effectively metabolize the drug, primarily through glucuronidation and sulfation. mdpi.comnih.gov This intestinal metabolism can significantly reduce the amount of parent drug that reaches the liver, potentially mitigating hepatotoxicity. mdpi.comnih.gov In a study investigating the protective role of enteric epithelial cells, Caco-2 cells were shown to metabolize a significant portion of acetaminophen over 24 hours. nih.gov The remaining medium, containing the metabolites and reduced levels of the parent drug, was then transferred to hepatic cells, which showed no signs of toxicity. nih.govresearchgate.net
Table 2: Research Findings in Caco-2 Cell Line Models
Comparative Perspectives and Future Directions in Acetaminophen Glucuronide D4 Research
Comparative Analysis of Deuterated versus Non-Deuterated Analogs in Metabolic Studies
The use of deuterated compounds, such as Acetaminophen (B1664979) glucuronide-d4, offers significant advantages in metabolic studies when compared to their non-deuterated counterparts. The primary benefit lies in the application of these molecules as internal standards for quantitative analysis using mass spectrometry. clearsynth.comresearchgate.net By introducing a known quantity of the deuterated analog into a biological sample, researchers can accurately determine the concentration of the naturally occurring, non-deuterated metabolite. clearsynth.com This is because the deuterated and non-deuterated versions are chemically identical in terms of size and shape, but their difference in mass allows them to be distinguished by a mass spectrometer. wikipedia.org
This approach helps to correct for variations in sample preparation and analytical instrumentation, a phenomenon known as the matrix effect, thereby ensuring the precision and reliability of the measurements. clearsynth.com Deuterated internal standards are considered the gold standard for absolute quantitation in complex biological matrices like plasma and urine. nih.gov The use of stable isotope-labeled internal standards, such as Acetaminophen glucuronide-d4, is crucial for overcoming issues like ion suppression and signal drift in mass spectrometry-based metabolomics. sigmaaldrich.cn
Beyond their role as internal standards, comparing the metabolic fate of deuterated and non-deuterated drugs can provide insights into metabolic pathways. juniperpublishers.comcdnsciencepub.com While deuteration is not expected to create unique metabolites not seen with the hydrogen analog, it can alter the rate of metabolism and the ratio of different metabolites formed. juniperpublishers.com
Considerations of Isotope Effects on Enzyme Activity and Metabolic Flux
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), at a specific position in a molecule can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgnews-medical.net This effect is particularly relevant in drug metabolism, where the breaking of a carbon-hydrogen bond is often a rate-limiting step in enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP450) enzymes. juniperpublishers.comresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. news-medical.net This can lead to a slower rate of metabolism for the deuterated compound. wikipedia.org
This slowing of metabolism can have significant pharmacological implications, potentially leading to a longer biological half-life, increased systemic exposure, and the ability to maintain therapeutic concentrations with lower or less frequent dosing. juniperpublishers.comresearchgate.netresearchgate.net However, the impact of deuteration on metabolism is not always predictable and can vary depending on the specific site of deuteration and the involvement of different metabolic pathways. juniperpublishers.comresearchgate.net
In the context of acetaminophen, its metabolism primarily involves glucuronidation and sulfation. nih.gov While much of the research on the KIE has focused on CYP450-mediated oxidation, isotope effects can also influence other enzymatic reactions. Studies have explored the use of deuterated water to investigate gluconeogenesis, where the deuterium enrichment in acetaminophen glucuronide is measured. nih.govnih.govnih.gov These studies have highlighted the potential for isotope effects at the level of triosephosphate isomerase to influence the distribution of deuterium in glucose and, by extension, in acetaminophen glucuronide. nih.govdiabetesjournals.org This underscores the importance of considering potential isotope effects on all relevant metabolic pathways when interpreting data from studies using deuterated compounds.
Integration of this compound Analysis with Global Metabolomics Platforms
The analysis of this compound is increasingly being integrated into global metabolomics platforms to provide a more comprehensive understanding of drug metabolism and its impact on the broader metabolic network. nih.gov Global metabolomics, which aims to measure all small molecules in a biological system, benefits from the inclusion of deuterated internal standards like this compound for accurate quantification. nih.govsigmaaldrich.cn
The use of deuterated standards helps to normalize data and reduce variability, which is crucial for comparing metabolic profiles across different samples and studies. nih.gov This is particularly important in large-scale clinical research where standardization and harmonization of methods are significant challenges. nih.gov By incorporating known concentrations of deuterated standards, researchers can improve the accuracy and reliability of their metabolomics data. clearsynth.com
Furthermore, the integration of drug metabolite analysis with global metabolomics allows for the investigation of how a drug perturbs the metabolome. This can help identify unanticipated metabolic pathways and potential biomarkers related to drug efficacy or toxicity. chimia.ch For example, high-resolution mass spectrometry-based metabolomics has been used to identify novel acetaminophen metabolites with delayed excretion, which could serve as improved biomarkers for assessing acetaminophen exposure. chemrxiv.orgnih.govresearchgate.net
Advancements in Mass Spectrometry Technologies for Enhanced Metabolite Profiling
Recent advancements in mass spectrometry (MS) have significantly enhanced the ability to profile metabolites, including deuterated compounds like this compound. nih.govijpras.comresearchgate.net High-resolution mass spectrometry (HRMS) platforms, such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass analyzers, provide highly accurate mass measurements, which aids in the confident identification of metabolites. ijpras.comnih.gov
Tandem mass spectrometry (MS/MS) techniques, particularly when coupled with liquid chromatography (LC), are powerful tools for both the quantification and structural elucidation of metabolites. ijpras.comresearchgate.net Techniques like selected reaction monitoring (SRM) and multiple reaction monitoring (MRM) offer high sensitivity and specificity for targeted quantification of known metabolites. chimia.ch More advanced methods, such as dynamic MRM (dMRM), allow for the monitoring of a larger number of metabolites in a single run, increasing the coverage of the metabolome. nih.gov
The development of integrated platforms that combine ultra-high-performance liquid chromatography (UHPLC) with MS, solid-phase extraction (SPE), and nuclear magnetic resonance (NMR) spectroscopy (UHPLC-MS-SPE-NMR) offers a powerful approach for high-throughput and confident metabolite identification. frontiersin.org These technological advancements are crucial for advancing our understanding of drug metabolism and for the application of metabolomics in clinical research. nih.govmdpi.com
Potential for Novel Research Applications in Mechanistic Pharmacology
The use of deuterated compounds like this compound opens up new avenues for research in mechanistic pharmacology. By selectively labeling different positions of a drug molecule with deuterium, researchers can probe the mechanisms of drug metabolism and transport in greater detail. juniperpublishers.comcdnsciencepub.com
For instance, studying the kinetic isotope effect can help to identify the rate-limiting steps in metabolic pathways and the specific enzymes involved. portico.orgresearchgate.net This information is valuable for understanding inter-individual variability in drug response and for predicting potential drug-drug interactions.
Deuterated standards are also essential for quantitative mass spectrometry imaging (qMSI), a technique that allows for the visualization of the spatial distribution of drugs and their metabolites within tissues. nih.gov This can provide critical insights into drug disposition and target engagement at the site of action.
Furthermore, the use of deuterated compounds in combination with advanced analytical techniques can aid in the discovery of novel metabolic pathways and biomarkers. chemrxiv.orgnih.gov For example, the identification of previously unknown acetaminophen metabolites using HRMS has challenged the conventional understanding of acetaminophen metabolism and has implications for human biomonitoring. chemrxiv.org These novel applications of deuterated compounds are poised to contribute significantly to a deeper understanding of drug action and to the development of safer and more effective medicines.
Q & A
Q. How can isotopic interference be minimized when quantifying this compound alongside endogenous metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
